molecular formula C8H7BrFNO B1406325 7-Bromo-4-fluoro-3-hydroxyindoline CAS No. 1774899-03-4

7-Bromo-4-fluoro-3-hydroxyindoline

Cat. No.: B1406325
CAS No.: 1774899-03-4
M. Wt: 232.05 g/mol
InChI Key: NDEIXRQNNSFXFL-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-3-hydroxyindoline is a multifunctional indoline derivative of interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets . The specific bromo and fluoro substitutions on the aromatic ring system make it a valuable intermediate for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to create novel compound libraries. The presence of the hydroxyl group at the 3-position provides a handle for additional chemical modifications or may be involved in key hydrogen-bonding interactions with biological macromolecules. Research into analogous indole and indoline compounds has demonstrated their potential in various therapeutic areas. For instance, certain hydroxyindole derivatives have shown promising antimicrobial and antibiofilm activities against resistant bacterial pathogens . As a specialized building block, this compound can be used in the design and synthesis of molecules for probing biological pathways or developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIXRQNNSFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2N1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 4 Fluoro 3 Hydroxyindoline

Strategic Retrosynthesis of the 7-Bromo-4-fluoro-3-hydroxyindoline Core

A logical retrosynthetic analysis is paramount in designing an efficient synthesis for a multipartite molecule like this compound. The strategy hinges on key disconnections of the indoline (B122111) framework and a carefully orchestrated sequence for the introduction of the various functional groups.

Disconnection Approaches for the Indoline Heterocycle

The indoline scaffold can be deconstructed through several established disconnection strategies. A primary approach involves the disconnection of the C2-N1 and C3-C3a bonds, which conceptually leads back to a suitably substituted aniline (B41778) derivative. For instance, a plausible disconnection of the target molecule would involve a final-stage reduction of an indolenine or indole (B1671886) precursor. This indole, in turn, could be derived from a substituted aniline through well-established indole syntheses like the Fischer, Bischler, or Larock methods. nih.gov

Another powerful strategy for the synthesis of polysubstituted indolines involves the use of zirconocene-stabilized benzyne (B1209423) complexes. This method allows for the construction of the indoline core from more readily available starting materials, with the potential for high regioselectivity in the placement of substituents. acs.org

Sequential Introduction of Halogen and Hydroxyl Functionalities

The order in which the bromo, fluoro, and hydroxyl groups are introduced is critical to the success of the synthesis. A plausible sequence would involve the initial construction of a 4-fluoroindole (B1304775) or a 7-bromoindole (B1273607) intermediate, followed by the introduction of the remaining functional groups. The inherent reactivity of the indole ring, with its propensity for electrophilic substitution at the C3 position, must be carefully managed, often through the use of protecting groups or by performing reactions on the less reactive indoline core.

A forward-thinking synthetic plan might commence with a 4-fluoroaniline (B128567) derivative, which can be converted to the corresponding 4-fluoroindole. Subsequent regioselective bromination at the C-7 position, followed by stereoselective hydroxylation at the C-3 position, would complete the synthesis. The compatibility of the reaction conditions for each step is a key consideration to prevent undesired side reactions or the loss of previously installed functional groups.

Regioselective Halogenation Strategies on the Indoline Nucleus

The introduction of two different halogen atoms at specific positions on the indoline ring, namely bromine at C-7 and fluorine at C-4, requires highly selective and often directed halogenation methods.

Directed Bromination at the C-7 Position of Indoline and Indole Precursors

Achieving selective bromination at the C-7 position of an indole or indoline nucleus is a non-trivial task due to the competing reactivity of other positions, particularly C-3 and C-5. Direct bromination of an unsubstituted indole typically yields a mixture of products. Therefore, directed approaches are often necessary.

One effective strategy involves the use of a directing group on the indole nitrogen. For instance, the installation of a pivaloyl or a phosphine-containing group can direct metallation and subsequent functionalization to the C-7 position. acs.orgnih.gov An alternative and powerful method for C-7 functionalization is through a boronation/cross-coupling sequence. The selective C-7 borylation of a C-3-protected indole can be achieved, followed by a Suzuki-Miyaura cross-coupling reaction with a bromine source to install the bromo substituent.

Precursor TypeReagent/CatalystPosition of BrominationReference
N-protected IndoleDirecting Group Assisted Lithiation/BrominationC-7 acs.orgnih.gov
C-3 Protected IndoleC-H Borylation followed by Suzuki CouplingC-7 acs.orgnih.gov

Stereo- and Regioselective Fluorination at the C-4 Position of the Indoline/Indole System

The introduction of a fluorine atom at the C-4 position of the indole ring is challenging due to the inherent electronic properties of the indole nucleus. Electrophilic fluorinating agents often favor reaction at the more electron-rich C-3 or C-5 positions.

Recent advances in C-H functionalization have provided pathways for the C-4 functionalization of indoles. The use of a removable directing group at the C-3 position has been shown to facilitate palladium-catalyzed C-H fluoroalkylation at the C-4 position. nih.gov While this introduces a fluoroalkyl group, it demonstrates the feasibility of targeting the C-4 position.

Nucleophilic aromatic substitution (SNAr) represents a viable, albeit challenging, approach for the introduction of fluorine at the C-4 position. This strategy would require a precursor with a good leaving group, such as a nitro or chloro group, at the C-4 position and an electron-withdrawing group elsewhere on the ring to activate the system towards nucleophilic attack by a fluoride (B91410) source. The synthesis of such precursors can be complex, and the conditions for nucleophilic fluorination are often harsh. However, for electron-deficient heterocyclic systems, SNAr reactions with fluoride have been successfully employed. acs.orgmdpi.com The development of milder nucleophilic fluorination methods, potentially utilizing transition metal catalysis, could provide a more practical route to 4-fluoroindole precursors.

Fluorination StrategyReagent/CatalystPosition of FluorinationKey Considerations
Directed C-H FluoroalkylationPd(OAc)2 / Directing GroupC-4Requires installation and removal of a directing group.
Nucleophilic Aromatic SubstitutionFluoride source (e.g., CsF, KF)C-4Requires an activated precursor with a good leaving group.

The final step in the proposed synthesis would be the diastereoselective hydroxylation of the C-3 position of the 7-bromo-4-fluoroindoline (B8800376) intermediate. Rhodium-catalyzed intramolecular trapping of ammonium (B1175870) ylides with ketones has been shown to produce 3-hydroxyindolines with excellent diastereoselectivity, offering a promising route to the desired product. nih.gov

Electrophilic Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring is a critical step in the synthesis of many modern pharmaceuticals due to the unique properties it imparts, such as increased metabolic stability and binding affinity. For the synthesis of this compound, a potential strategy involves the late-stage electrophilic fluorination of a pre-functionalized indoline or indole precursor.

A plausible synthetic route could commence with a 7-bromoindole derivative. The C-4 position of the indole ring, while not the most electronically favored for electrophilic attack (which is typically C-3), can be targeted for fluorination. This often requires the use of potent electrophilic fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. mdpi.com The choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. For instance, the fluorination of electron-rich aromatic systems can be highly effective, though the presence of the bromine atom at C-7 introduces both steric and electronic factors that must be considered. nih.gov

The mechanism of electrophilic fluorination is complex and can proceed through different pathways, including a direct electrophilic aromatic substitution-type mechanism or a single-electron transfer (SET) process, depending on the substrate and the fluorinating agent.

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationStructureCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®[F-TEDA][BF4]2Highly reactive, crystalline solid, soluble in polar solvents.
N-FluorobenzenesulfonimideNFSI(PhSO2)2NFCrystalline solid, relatively stable, and widely used in various fluorination reactions.

This table presents common electrophilic fluorinating agents that could be applicable for the synthesis of the target compound.

Subsequent to the fluorination of a 7-bromoindole intermediate, the introduction of the 3-hydroxy group would be necessary. This could be achieved through various methods, including oxidation of the indole to an oxindole (B195798), followed by reduction.

Stereocontrolled Introduction and Functionalization of the C-3 Hydroxyl Group

The C-3 hydroxyl group and the stereocenter at this position are key features of the target molecule. Achieving high stereocontrol in the introduction of this functional group is a significant challenge.

Asymmetric Reduction of Indolinones to Hydroxyindolines

A primary strategy for the stereocontrolled synthesis of 3-hydroxyindolines is the asymmetric reduction of the corresponding 3-oxoindoline (indolinone). A hypothetical precursor, 7-bromo-4-fluoroindolin-3-one, could be synthesized and then subjected to asymmetric reduction.

Various catalytic systems have been developed for this transformation, employing chiral catalysts to deliver a hydride to one face of the prochiral ketone selectively. These methods often utilize chiral metal complexes or organocatalysts. For instance, chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts) have been successfully used for the asymmetric reduction of ketones. Similarly, transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, are highly effective. organic-chemistry.org

Organocatalytic methods, using chiral Brønsted acids or other small organic molecules, have also emerged as powerful tools for the enantioselective reduction of ketones. organic-chemistry.org These methods offer the advantage of being metal-free.

Table 2: Representative Catalysts for Asymmetric Ketone Reduction

Catalyst TypeExample Catalyst/LigandTypical ReductantKey Features
Chiral OxazaborolidineCorey-Bakshi-Shibata (CBS) CatalystBorane (BH3)High enantioselectivity for a wide range of ketones.
Transition Metal[RuCl2(p-cymene)]2 / Chiral Amino AlcoholFormic Acid/TriethylamineEfficient transfer hydrogenation with high enantioselectivity.
OrganocatalystChiral Phosphoric AcidHantzsch EsterMetal-free, mild reaction conditions. organic-chemistry.org

This table provides examples of catalyst systems that could be employed for the asymmetric reduction of a 7-bromo-4-fluoroindolin-3-one precursor.

Methods for Chiral Resolution and Enantiomeric Enrichment

In cases where asymmetric reduction does not provide sufficient enantiomeric purity, chiral resolution can be employed. This involves separating the enantiomers of the racemic this compound.

Classical resolution methods involve the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method often provides high enantioselectivity under mild conditions.

Transition Metal-Mediated and Organocatalytic Approaches to Indoline Synthesis

Instead of building the substitution pattern on a pre-existing indoline core, the entire heterocyclic system can be constructed using advanced catalytic methods.

Catalytic Dearomatization of Indoles for Indoline Formation

Catalytic dearomatization of indoles has emerged as a powerful strategy for the synthesis of functionalized indolines. nih.govresearchgate.net This approach involves the conversion of a planar aromatic indole into a three-dimensional indoline scaffold. For the synthesis of the target molecule, a suitably substituted indole could undergo a dearomatization reaction.

Palladium-catalyzed processes have been extensively studied for the dearomatization of indoles. nih.gov For instance, an intramolecular Heck reaction of an N-allyl-2-bromoaniline derivative can lead to the formation of an indoline. Organocatalytic methods, often employing chiral Brønsted acids or phase-transfer catalysts, can also effect the dearomatization of indoles with high enantioselectivity. nih.govresearchgate.net These reactions often proceed through a cascade process, where the indole is activated and then undergoes a cyclization.

Cycloaddition Reactions (e.g., [3+2], [4+2]) for Fused Indoline Scaffolds

Cycloaddition reactions provide a convergent and atom-economical approach to the synthesis of complex cyclic systems. nih.govresearchgate.net While not directly forming the target molecule in a single step, these reactions can be used to construct the core indoline structure, which can then be further functionalized.

A [4+2] cycloaddition (Diels-Alder reaction) could be envisioned where a substituted ortho-aminostyrene derivative acts as the diene, reacting with a suitable dienophile to form a cyclohexene-fused aniline, which can then be converted to the indoline. nih.gov More advanced intramolecular [4+2] cycloadditions of enynamides have also been reported to generate highly substituted indolines. nih.gov

[3+2] cycloaddition reactions, for example, involving azomethine ylides and an alkene, can be used to construct the pyrrolidine (B122466) ring of the indoline scaffold. The substituents on the starting materials would need to be carefully chosen to lead to the desired 7-bromo-4-fluoro substitution pattern after cyclization and any subsequent transformations.

Reductive Cyclization Routes to Halogenated Indoline Derivatives from Nitroaromatic Precursors

Reductive cyclization of nitroaromatic compounds stands as a powerful and frequently employed strategy for the construction of the indole and indoline ring systems. nih.govnih.gov This approach typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. A variety of reducing agents and catalytic systems can be employed, offering a degree of control over the reaction outcome.

Palladium-catalyzed reductive cyclization of 2-nitrostyrenes, often mediated by carbon monoxide, has been extensively studied for the synthesis of functionalized indoles. nih.gov This methodology offers mild reaction conditions and broad functional group compatibility. nih.gov It is conceivable that a similar strategy could be adapted for the synthesis of indolines through the use of a suitably substituted 2,3-dinitro-1,4-dialkenylbenzene precursor, which upon double reductive cyclization would yield a pyrrolo[3,2-g]indole core. nih.gov While this specific core is more complex than the target molecule, the underlying principle of palladium-catalyzed reductive cyclization of a nitro group is a key concept.

The general transformation can be represented as follows:

Reductive Cyclization of Nitroaromatic PrecursorA generalized scheme for the reductive cyclization of a nitroaromatic precursor to an indoline derivative. The specific reagents and conditions would need to be optimized for the synthesis of this compound.

C-H Functionalization Strategies for Indoline Diversification

Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for the late-stage diversification of heterocyclic compounds, including indoles and indolines. rsc.orgacs.orgnih.govresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct route to complex molecules. The challenge in C-H functionalization lies in achieving high regioselectivity, as multiple C-H bonds with similar reactivity are often present. acs.orgnih.govresearchgate.netnih.gov

For the indoline core, functionalization can be directed to specific positions on the benzene (B151609) ring (C4 to C7) through the use of directing groups (DGs). acs.orgnih.govresearchgate.net These groups, often attached to the indole nitrogen, can chelate to a metal catalyst and direct the C-H activation to a specific ortho-position. For instance, the installation of a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions, while an N-P(O)tBu2 group can direct functionalization to the C6 and C7 positions. acs.orgnih.govresearchgate.net

Recent advancements have also led to the development of transition-metal-free C-H functionalization methods. For example, boron-mediated directed C-H hydroxylation has been used to introduce hydroxyl groups at the C4 and C7 positions of indoles under mild conditions. acs.orgnih.govresearchgate.net

Table 1: Directing Groups for Site-Selective C-H Functionalization of Indoles

Directing GroupPosition of FunctionalizationType of FunctionalizationCatalyst System
N-P(O)tBu2C7, C6ArylationPalladium, Copper
C3-PivaloylC4, C5ArylationPalladium
N1 or C3-PivaloylC7, C4BorylationBBr3 (metal-free)
C3-FormylC4ArylationNot specified

This table summarizes various directing groups and their utility in achieving site-selective C-H functionalization of the indole ring, which can be a precursor to the corresponding indoline.

Synthesis of Advanced Precursor Intermediates for this compound

The synthesis of the target molecule relies on the availability of appropriately substituted precursors. The following sections detail the synthesis of key intermediates.

Synthesis of Halogenated Aromatic Precursors (e.g., Bromo-fluoro-nitrobenzenes)

The synthesis of bromo-fluoro-nitrobenzene derivatives is a critical first step in many synthetic routes towards halogenated indolines. Several methods exist for the preparation of these compounds. For example, 3-bromo-4-fluoro-nitrobenzene can be synthesized by the bromination of p-fluoro-nitrobenzene in the presence of concentrated sulfuric acid and silver sulfate. prepchem.com Another isomer, 4-bromo-1-fluoro-2-nitrobenzene, can be prepared by reacting o-fluoronitrobenzene with N-Bromosuccinimide in acetic acid. chemicalbook.com

The synthesis of 1-bromo-2-fluoro-3-nitrobenzene can be achieved through the diazotization of o-bromoaniline, followed by a series of reactions including acetylation, nitration, hydrolysis, and finally a Sandmeyer-type reaction. biosynth.comgoogle.com

Table 2: Synthesis of Selected Bromo-fluoro-nitrobenzene Isomers

CompoundStarting Material(s)Key ReagentsReference
3-Bromo-4-fluoro-nitrobenzenep-Fluoro-nitrobenzene, BromineH2SO4, Ag2SO4 prepchem.com
4-Bromo-1-fluoro-2-nitrobenzeneo-FluoronitrobenzeneN-Bromosuccinimide, Acetic Acid chemicalbook.com
1-Bromo-2-fluoro-3-nitrobenzeneo-BromoanilineAcetyl chloride, Nitric acid, Fluoride source biosynth.comgoogle.com

Indole and Indoline Derivatives as Key Synthons for Further Transformation

Indole and indoline derivatives are versatile building blocks in organic synthesis. rsc.orgsci-hub.ruresearchgate.net The indole nucleus can be constructed through various classical and modern synthetic methods, which can then be reduced to the corresponding indoline.

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While a classic and reliable method, a limitation can be the availability of the required substituted aryl hydrazine (B178648) starting materials. rsc.org

A modern variation of the Fischer synthesis addresses this by starting from readily available haloarenes. rsc.org This method involves a halogen-magnesium exchange, followed by quenching with di-tert-butyl azodicarboxylate to form the protected hydrazine, which is then reacted with a ketone under acidic conditions. rsc.org Another significant modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles. thieme-connect.comwikipedia.orgjk-sci.comnih.govsynarchive.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. thieme-connect.comwikipedia.orgjk-sci.com The presence of an ortho-substituent is often crucial for the success of the reaction, as it provides steric assistance in the key biosynth.combiosynth.com-sigmatropic rearrangement step. wikipedia.org

The scope of the Bartoli synthesis has been expanded through modifications, such as using an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org This allows for the synthesis of a wider range of substituted indoles. Research has also shown that the reaction can be performed on solid supports, which can facilitate library synthesis. nih.gov

Mechanistic Organic Reactions and Chemical Transformations of 7 Bromo 4 Fluoro 3 Hydroxyindoline

Electrophilic and Nucleophilic Aromatic Substitution Patterning on the Halogenated Indoline (B122111) Ring

The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the cumulative directing effects of the substituents.

In electrophilic aromatic substitution, the substituents on the aromatic ring determine the position of the incoming electrophile. The amino group of the indoline ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 7-Bromo-4-fluoro-3-hydroxyindoline, the position para to the nitrogen (C-5) and the position ortho to the nitrogen (C-7) are already substituted. The remaining open position is C-5.

Halogens, such as bromine and fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect, which pulls electron density away from the ring. libretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. youtube.com

The order of reactivity for halogens in electrophilic substitution is F > Cl > Br > I, which is counterintuitive to the order of electronegativity. libretexts.org While fluorine is the most electronegative, its ability to donate electrons via resonance is also the strongest among the halogens, making the ring less deactivated compared to bromo- or chloro-substituted rings. libretexts.org

For this compound, the directing effects are as follows:

Nitrogen atom : Strongly activating, ortho-, para-director.

C-4 Fluorine : Deactivating, ortho-, para-director. It directs towards C-3 (occupied) and C-5.

C-7 Bromine : Deactivating, ortho-, para-director. It directs towards C-6 (occupied by the pyrrole (B145914) ring fusion) and would direct to a position that is not on the ring.

The combined effect of these substituents makes the C-5 position the most likely site for electrophilic attack. The powerful activating effect of the nitrogen atom, reinforced by the directing effect of the C-4 fluorine, strongly favors substitution at C-5. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org A Lewis acid catalyst is often required for these reactions, especially with deactivated rings. masterorganicchemistry.comwikipedia.org

The nitrogen atom in the indoline ring is nucleophilic and can participate in a variety of reactions. researchgate.net It can be alkylated, acylated, or arylated under appropriate conditions. However, the electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring can reduce the nucleophilicity of the nitrogen atom compared to an unsubstituted indoline.

Protecting the indoline nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. youtube.com This is often necessary before performing other transformations on the molecule. Common protecting groups for the indoline nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.

The nitrogen lone pair can also be involved in intramolecular reactions, such as cyclizations, where it acts as an internal nucleophile. youtube.com The reactivity can be modulated by the choice of reaction conditions, such as the use of a base to deprotonate the nitrogen and increase its nucleophilicity.

Oxidative and Reductive Manipulations of the Indoline Heterocycle and Hydroxyl Moiety

The hydroxyl group and the indoline ring itself can undergo oxidation and reduction reactions.

The secondary hydroxyl group at the C-3 position can be selectively oxidized to a carbonyl group, yielding the corresponding 7-bromo-4-fluoroindolin-3-one. The challenge in this transformation is to achieve chemoselectivity, avoiding oxidation of the electron-rich aromatic ring or the nitrogen atom.

Several reagents are known for the selective oxidation of secondary alcohols to ketones. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are often employed. Catalytic methods using transition metals are also effective. For instance, an artificial enzyme containing manganese has been shown to selectively oxidize indole (B1671886) at the C3 position. acs.org Electrochemical methods have also been developed for the oxidation of 3-substituted indoles to 2-oxindoles, indicating the susceptibility of the indole core to oxidative transformations. rsc.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.

Table 1: Potential Reagents for Chemoselective Oxidation

Reagent/System Description
Pyridinium Chlorochromate (PCC) A milder version of chromic acid, often used for selective oxidation of alcohols.
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent that allows for mild and selective oxidation of primary and secondary alcohols.
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride) for mild oxidation.

The synthesis of this compound with a specific stereochemistry at the C-3 position can be achieved through the stereoselective reduction of the corresponding ketone, 7-bromo-4-fluoroindolin-3-one. This is a critical transformation, as the stereochemistry of the hydroxyl group can significantly impact the biological activity of the molecule.

A variety of chiral reducing agents and catalytic systems can be used to achieve high levels of diastereoselectivity or enantioselectivity. Substrate-controlled reductions can be influenced by the existing stereocenters in the molecule, while reagent-controlled reductions utilize chiral reagents like BINAL-H or CBS catalysts (Corey-Bakshi-Shibata) to deliver a hydride from a specific face of the carbonyl.

For example, the synthesis of fluorinated hydroxyprolines, which share structural similarities, has been achieved through stereoselective reduction of a ketone precursor, demonstrating the feasibility of this approach. nih.gov

Table 2: Methods for Stereoselective Ketone Reduction

Method Reagent/Catalyst Outcome
Chiral Hydride Reagents BINAL-H (Lithium aluminum hydride modified with a chiral diol) Enantioselective reduction
Catalytic Asymmetric Hydrogenation Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP) Enantioselective reduction

Cross-Coupling Reactions at Halogenated Positions (C-7 Bromine and C-4 Fluorine)

The presence of two different halogen atoms on the aromatic ring offers opportunities for selective functionalization through metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-Br and C-F bonds allows for stepwise modifications.

The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. beilstein-journals.orgresearchgate.net This differential reactivity allows for selective coupling at the C-7 position while leaving the C-4 fluorine intact. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands can be used for this purpose. beilstein-journals.orgnih.gov

The activation of the C-F bond for cross-coupling is more challenging due to its high bond strength. researchgate.net However, recent advances in catalysis have enabled the use of aryl fluorides in cross-coupling reactions, often requiring more specialized catalysts, ligands, or reaction conditions. nih.govrsc.org These methods may involve nickel or palladium catalysts with specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. nih.gov In some cases, C-F bond activation can be promoted by Lewis acids. researchgate.net

This reactivity difference allows for a sequential cross-coupling strategy. First, a coupling reaction can be performed at the more reactive C-7 bromine position. Subsequently, under more forcing conditions or with a specialized catalyst system, a second coupling reaction can be carried out at the C-4 fluorine position.

Table 3: Cross-Coupling Reactions at Halogenated Positions

Reaction Position Typical Catalyst/Conditions Coupled Fragment
Suzuki Coupling C-7 (Br) Pd(PPh₃)₄, base (e.g., Na₂CO₃) Aryl/vinyl boronic acid
Sonogashira Coupling C-7 (Br) PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) Terminal alkyne
Buchwald-Hartwig Amination C-7 (Br) Pd(OAc)₂, ligand (e.g., Xantphos), base (e.g., K₂CO₃) Amine
Suzuki Coupling C-4 (F) Ni or Pd catalyst with specialized ligand, harsher conditions Aryl/vinyl boronic acid

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. beilstein-journals.org The bromine atom at the 7-position of the indoline ring serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In the context of this compound, the bromine atom can be replaced with various aryl or vinyl groups. This reaction is instrumental in creating more complex molecular architectures. nih.govnih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a 7-alkynyl-4-fluoro-3-hydroxyindoline derivative. soton.ac.ukresearchgate.net This method is valuable for introducing sp-hybridized carbon atoms into the indoline scaffold. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. diva-portal.org This reaction could be used to introduce alkenyl substituents at the 7-position of the indoline ring, further diversifying the available derivatives. beilstein-journals.org

Carbon-Heteroatom Bond Forming Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. beilstein-journals.orgresearchgate.net It allows for the amination of the 7-position of the indoline ring by reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. diva-portal.org This reaction is a key method for the synthesis of various N-aryl and N-alkyl derivatives.

Derivatization and Functionalization of the 3-Hydroxy Group

The 3-hydroxy group of this compound is a key site for further chemical modifications. google.comnih.govorganic-chemistry.org

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols. Esterification can be achieved by reacting the indoline with a carboxylic acid, acid chloride, or anhydride. Etherification can be carried out using alkyl halides or other electrophilic alkylating agents under basic conditions. These reactions allow for the introduction of a wide range of functional groups, which can modulate the steric and electronic properties of the molecule.

Introduction of Protecting Groups for Selective Transformations

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. synarchive.comorganic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn)), and esters (e.g., acetate). organic-chemistry.orgharvard.educreative-peptides.com The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Conversion to Other Functional Groups

The 3-hydroxy group can be transformed into other important functional groups.

Amines: The hydroxyl group can be converted into an amino group through a two-step process involving initial conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide, with the latter being subsequently reduced. researchgate.netgoogle.com

Ketones: Oxidation of the secondary alcohol at the 3-position would yield the corresponding ketone, 7-bromo-4-fluoroindolin-3-one. organic-chemistry.orgorganic-chemistry.orggoogle.com This transformation opens up another avenue for derivatization through reactions at the newly formed carbonyl group. chemistrysteps.com

Ring-Opening and Rearrangement Pathways of Substituted Indolines

The indoline ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures. rsc.orgresearchgate.netacs.org While specific studies on this compound are not detailed in the provided search results, general principles of indoline chemistry suggest potential pathways. For example, acid-catalyzed or metal-mediated reactions can lead to the cleavage of the C2-N bond or C2-C3 bond, particularly if the nitrogen or the C3 position is appropriately substituted. rsc.orgacs.org The electronic nature of the substituents on the aromatic ring, such as the bromo and fluoro groups, would be expected to influence the propensity and outcome of such rearrangements. mdpi.comacs.org

An in-depth analysis of the molecular architecture of novel chemical entities is foundational to advancing pharmaceutical and materials science. The indoline scaffold, a core structure in many bioactive molecules, continues to be a subject of intense synthetic and analytical interest. nih.gov The targeted introduction of halogen atoms and hydroxyl groups, as seen in this compound, modulates the compound's physicochemical properties, necessitating a sophisticated and multi-faceted approach to its structural characterization. This article focuses exclusively on the advanced spectroscopic techniques employed for the unambiguous structural elucidation of this compound and its analogues.

Computational and Theoretical Investigations of 7 Bromo 4 Fluoro 3 Hydroxyindoline Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 7-Bromo-4-fluoro-3-hydroxyindoline. researchgate.net DFT methods, such as B3LYP, are often used to calculate the geometries of indole (B1671886) derivatives. researchgate.netniscpr.res.in These calculations provide a detailed picture of how the bromo, fluoro, and hydroxyl substituents modulate the electron distribution within the indoline (B122111) ring system.

The electron-withdrawing nature of the halogen atoms (bromine and fluorine) and the electron-donating or -withdrawing potential of the hydroxyl group significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of the HOMO and LUMO are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. bohrium.com These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating sites prone to electrophilic attack or hydrogen bonding, while positive potential might be found near the hydrogen atoms.

Table 1: Representative Data from DFT Calculations on a Substituted Indoline

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.

Conformational Analysis and Energy Landscape Mapping for Substituted Indolines

The flexibility of the five-membered ring in the indoline core means that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding its biological activity and reactivity, as different conformers can have distinct properties and interactions with biological targets. nih.gov

Energy landscape mapping involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. nih.govnih.gov This is often achieved by rotating key dihedral angles and calculating the corresponding energy. For this compound, the key dihedral angles would involve the C2-C3 bond and the orientation of the hydroxyl group.

The relative energies of the different conformers determine their population at a given temperature. The presence of bulky substituents like bromine and the potential for intramolecular hydrogen bonding involving the hydroxyl and fluoro groups will significantly influence the conformational preferences of the molecule. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Enhanced Elucidation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds like this compound.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for confirming the structure of fluorinated organic molecules. nih.govworktribe.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. Discrepancies between predicted and experimental shifts can help identify incorrect structural assignments. worktribe.com

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.netlibretexts.orgscm.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. youtube.comcore.ac.uk The predicted IR spectrum can be compared with the experimental spectrum to confirm the presence of specific functional groups and to gain a deeper understanding of the molecule's vibrational properties. libretexts.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Isomer of this compound

Nucleus/ModePredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Correlation
¹⁹F Chemical Shift-125.3Highly sensitive to the local electronic environment.
¹³C Chemical Shift (C-Br)110.8Influenced by the electronegativity of bromine.
¹³C Chemical Shift (C-F)155.2Shows a large shift due to the high electronegativity of fluorine.
O-H Stretch3450Characteristic frequency for hydroxyl groups.
C-F Stretch1100Typical range for carbon-fluorine bonds.

Note: These are hypothetical predicted values. Actual values would require specific calculations for the target molecule.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. acs.org For the synthesis of this compound, theoretical calculations can be used to explore different reaction pathways, identify key intermediates, and locate the transition states that govern the reaction rates. acs.org

By calculating the activation energies for different potential pathways, it is possible to predict the most likely reaction mechanism. acs.org Transition state theory can then be used to estimate the reaction rate constants. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. researchgate.net For instance, in reactions involving the indoline core, computational studies can elucidate the preference for functionalization at different positions. acs.orgrsc.org

Study of Intermolecular Interactions and Solvent Effects on Reactivity and Conformation

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules. bohrium.com The bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. nih.govnih.gov The hydroxyl group is a strong hydrogen bond donor and acceptor.

Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify these intermolecular interactions. bohrium.comnih.gov Understanding these interactions is crucial for predicting the solubility, crystal structure, and binding affinity of the molecule to biological targets.

Solvent effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium. These models can predict how the solvent influences the conformational equilibrium and the activation energies of reactions, providing a more realistic picture of the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

For a series of related compounds based on the this compound scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool for rational drug design. scitechnol.comresearchgate.netnih.gov QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be derived from quantum chemical calculations and can represent various electronic, steric, and hydrophobic properties of the molecules. By correlating these descriptors with the experimentally measured biological activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribes the electronic distribution and reactivity.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule.
Hydrophobic LogPQuantifies the lipophilicity of the molecule.
Topological Connectivity indicesEncodes information about the molecular structure and branching.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Bromo-4-fluoro-3-hydroxyindoline with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and cyclization. For example, bromo-fluoro intermediates like (E)-4-Bromo-2-(1-(3-fluorophenylimino)ethyl)phenol (a related structure) are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions under inert atmospheres . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR Spectroscopy : Analyze 19^19F NMR to confirm fluorine substitution patterns and 1^1H NMR for hydroxyindoline proton environments .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., expected [M+H]+^+ = 258.97 g/mol) .

Q. What storage conditions mitigate degradation of bromo-fluoro indoline derivatives?

  • Methodological Answer : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Conduct stability tests via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., dehalogenated byproducts) indicate inadequate storage .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings, while fluorine’s electronegativity alters electron density at the indoline core. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity. Experimental validation involves comparing reaction yields with control compounds lacking halogens .

Q. How can contradictions in reported 1^1H NMR chemical shifts for bromo-fluoro indolines be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. Standardize conditions (e.g., DMSO-d6_6 at 298 K) and employ 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-reference with X-ray crystallography data (if available) to confirm spatial arrangements .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

  • Temperature : Lower temperatures (0–25°C) reduce undesired debromination.
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos ligands for coupling efficiency.
  • In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., boronate esters) and adjust stoichiometry dynamically .

Contradiction Analysis

Q. Why do some studies report conflicting melting points for halogenated indoline derivatives?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify true melting points. Recrystallize samples from different solvents (e.g., acetonitrile vs. dichloromethane) and compare DSC thermograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.